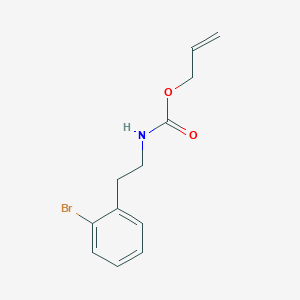

Allyl 2-bromophenethylcarbamate

Description

Allyl 2-bromophenethylcarbamate is a synthetic carbamate ester characterized by an allyl group (CH₂=CH–CH₂–) linked to a carbamate moiety, which is further attached to a 2-bromophenethyl group. The compound’s molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 292.15 g/mol. Its structure combines a brominated aromatic ring (ortho-substituted) with a carbamate functional group, conferring unique physicochemical properties. Carbamates are known for their enzymatic stability compared to esters, making them suitable for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

prop-2-enyl N-[2-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-2-9-16-12(15)14-8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZDMZZCEZHJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-bromophenethylcarbamate typically involves the bromination of allylic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat . This method ensures selective bromination at the allylic position.

Industrial Production Methods: In an industrial setting, the continuous-flow process for the bromination of conjugated allylic compounds can be employed. This method offers improved conversion rates and selectivity compared to traditional batch processes . The use of green solvents and optimized reaction conditions further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl 2-bromophenethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the allyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products: The major products formed from these reactions include substituted carbamates, epoxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Allyl 2-bromophenethylcarbamate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds.

Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound may be explored for its potential biological activity and as a building block for drug development .

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of Allyl 2-bromophenethylcarbamate involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₁₄BrNO₂ | 292.15 | 2-bromo (ortho) | Carbamate, Allyl, Bromoarene |

| Allyl (4-bromophenyl)carbamate | C₁₀H₁₀BrNO₂ | 256.10 | 4-bromo (para) | Carbamate, Allyl, Bromoarene |

| Allyl bromide | C₃H₅Br | 120.98 | N/A | Allyl, Bromide |

| Allyl mercaptan | C₃H₆S | 74.14 | N/A | Allyl, Thiol |

Table 2: Toxicity and Bioactivity Profiles

Key Research Findings

Substituent Position Effects : Ortho-bromine in this compound may reduce enzymatic accessibility compared to para-substituted analogs, impacting bioactivity .

Metabolic Pathways: The allyl group may oxidize to acrolein, a known toxin, though carbamate hydrolysis could mitigate this risk compared to allyl halides .

HDAC Inhibition Potential: If metabolized to allyl mercaptan, the compound could share chemoprotective properties observed in garlic-derived organosulfurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.